Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Overview
Description
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound with the linear formula C12H12N2O3 . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 hydrazone .
Synthesis Analysis
The synthesis of this compound can be achieved from phthalic anhydride . Another method involves the use of phenylhydrazine and 2-formylbenzoic acid, followed by ethyl 2-bromo-2,2-difluoroacetate . A practical, economical, and scalable process for the synthesis of a key intermediate for olaparib, a potent inhibitor of poly (ADP-ribose) polymerase enzymes, has also been reported .Molecular Structure Analysis
The molecular structure of this compound has been studied in detail . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 hydrazone .Scientific Research Applications
Marine Fungal Compounds
Continuous research on marine fungi, specifically Penicillium sp., has led to the discovery of new compounds, including derivatives similar to Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate. These compounds have been identified through their unique structures and have potential applications in natural product chemistry and bioactive substance discovery Wu et al., 2010.
Antimicrobial and Cytotoxicity Studies
Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activities and cytotoxicity. Some of these derivatives have shown promising antimicrobial activity, indicating their potential for further development as antimicrobial agents Sridhara et al., 2011.
Chemical Synthesis and Reactivity
Research on the reactivity of this compound with various chemical agents has led to the synthesis of numerous compounds with potential biological activities. These studies provide insights into the compound's versatility and potential applications in medicinal chemistry and drug design Bonanomi & Palazzo, 1977.
Antimicrobial Activity of Substituted Compounds
Further exploration into substituted derivatives of this compound has revealed antimicrobial properties. These findings underscore the potential of these derivatives in developing new antimicrobial agents Salvi et al., 2010.
Mechanism of Action
Target of Action
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound that has been studied for its potential anti-cancer activities . The primary targets of this compound are human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines . These cells play a crucial role in the progression of liver and breast cancer, respectively.
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and induces cytotoxicity . This suggests that the compound may interfere with the normal functioning of these cells, leading to their death and thus inhibiting the progression of cancer.
Result of Action
The primary result of the action of this compound is the induction of cytotoxicity in cancer cells . This leads to the death of these cells, thereby inhibiting the progression of cancer.
Properties
IUPAC Name |
ethyl 2-(4-oxo-3H-phthalazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIOFKSFKYRIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324943 | |
Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25947-13-1 | |
Record name | 25947-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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